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The emergence of immune checkpoint inhibitors has revolutionized cancer therapy. While

CTLA-4 and PD-1 inhibitors have become mainstays in treatment, the focus has expanded to

novel targets aimed at overcoming resistance and enhancing anti-tumor immunity. One such

promising target is the Lymphocyte-activation gene 3 (LAG-3), an inhibitory receptor expressed

on activated T cells. This guide provides a meta-analysis of key clinical trials involving LAG-3

inhibitors, offering a comparative look at their efficacy, safety, and the methodologies employed

in their evaluation.

The LAG-3 Signaling Pathway: A Mechanism of
Immune Suppression
LAG-3 is a cell surface protein that plays a crucial role in the negative regulation of T-cell

activation and proliferation.[1][2] Its primary ligand is the Major Histocompatibility Complex

(MHC) Class II, but it can also bind to other molecules like Fibrinogen-like protein 1 (FGL1).[3]

[4] The interaction of LAG-3 with its ligands transmits inhibitory signals into the T-cell,

contributing to a state of T-cell exhaustion and hampering the immune system's ability to

eradicate tumor cells.[5] By blocking this interaction, LAG-3 inhibitors aim to restore T-cell

function and bolster the anti-cancer immune response.[5][6]
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Figure 1: Simplified LAG-3 Signaling Pathway and the Mechanism of Inhibition.
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The clinical development of LAG-3 inhibitors has primarily focused on their use in combination

with PD-1 inhibitors, demonstrating synergistic effects in enhancing anti-tumor responses.[7]

The following tables summarize the quantitative data from pivotal clinical trials.

Table 1: Efficacy of Relatlimab in Combination with
Nivolumab
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Trial Name
Treatment
Arm

Patient
Population

Objective
Response
Rate (ORR)

Median
Progressio
n-Free
Survival
(PFS)
(months)

Median
Overall
Survival
(OS)
(months)

RELATIVITY-

047

Relatlimab +

Nivolumab

Previously

untreated,

unresectable

or metastatic

melanoma

43.7%[6] 10.2[2][6] 51.0[6][8]

Nivolumab

alone
33.7%[6] 4.6[2][6] 34.1[6][8]

Neoadjuvant

Trial

Relatlimab +

Nivolumab

Resectable

Stage III

Melanoma

Pathologic

Complete

Response

(pCR): 57%

[9][10][11]

-
2-year OS

rate: 88%[9]

RELATIVITY-

020 (Part D1)

Relatlimab +

Nivolumab

Advanced

melanoma

progressed

on anti-PD-

(L)1 therapy

(1 prior line)

12.0%[12][13] 2.1[13] 14.7[12]

RELATIVITY-

020 (Part D2)

Relatlimab +

Nivolumab

Advanced

melanoma

progressed

on anti-PD-

(L)1 therapy

(≥1 prior line)

9.2%[12][13] 3.2[13] 17.1[12]

Table 2: Efficacy of Other LAG-3 Inhibitors in Phase I
Trials

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://ascopubs.org/doi/10.1200/JCO.24.01124
https://pubmed.ncbi.nlm.nih.gov/39671533/
https://ascopubs.org/doi/10.1200/JCO.24.01124
https://ascopubs.org/doi/10.1200/JCO.24.01124
https://ascopost.com/news/january-2025/relativity-047-extended-analysis-of-overall-survival-with-nivolumab-relatlimab-vs-nivolumab-in-previously-untreated-advanced-melanoma/
https://ascopubs.org/doi/10.1200/JCO.24.01124
https://pubmed.ncbi.nlm.nih.gov/39671533/
https://ascopubs.org/doi/10.1200/JCO.24.01124
https://ascopubs.org/doi/10.1200/JCO.24.01124
https://ascopost.com/news/january-2025/relativity-047-extended-analysis-of-overall-survival-with-nivolumab-relatlimab-vs-nivolumab-in-previously-untreated-advanced-melanoma/
https://ecancer.org/en/news/22331-neoadjuvant-immunotherapy-with-relatlimab-and-nivolumab-is-safe-and-effective-in-stage-iii-melanoma
https://www.mskcc.org/clinical-updates/promising-neoadjuvant-combination-immunotherapy-advanced-melanoma
https://nursing.ceconnection.com/ovidfiles/00130989-202212200-00008.pdf;jsessionid=0E48A41817499538D99247F83892B9DE
https://ecancer.org/en/news/22331-neoadjuvant-immunotherapy-with-relatlimab-and-nivolumab-is-safe-and-effective-in-stage-iii-melanoma
https://ascopost.com/news/february-2023/nivolumab-and-relatlimab-in-patients-with-advanced-melanoma-progressing-on-anti-pd-1pd-l1-therapy/
https://pubmed.ncbi.nlm.nih.gov/36780608/
https://pubmed.ncbi.nlm.nih.gov/36780608/
https://ascopost.com/news/february-2023/nivolumab-and-relatlimab-in-patients-with-advanced-melanoma-progressing-on-anti-pd-1pd-l1-therapy/
https://ascopost.com/news/february-2023/nivolumab-and-relatlimab-in-patients-with-advanced-melanoma-progressing-on-anti-pd-1pd-l1-therapy/
https://pubmed.ncbi.nlm.nih.gov/36780608/
https://pubmed.ncbi.nlm.nih.gov/36780608/
https://ascopost.com/news/february-2023/nivolumab-and-relatlimab-in-patients-with-advanced-melanoma-progressing-on-anti-pd-1pd-l1-therapy/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15606278?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


LAG-3
Inhibitor

Combination
Agent

Patient
Population

Objective
Response
Rate (ORR)

Median
Progression-
Free Survival
(PFS) (months)

Fianlimab
Cemiplimab

(anti-PD-1)

Anti-PD-1-naïve

advanced

melanoma

61.2%[3][4][14] 15.3[3][4]

Previously

treated with

adjuvant anti-PD-

1

61.5%[4][15] 11.8[4]

LBL-007
Toripalimab (anti-

PD-1)

Treatment-naïve

advanced

melanoma

45.4%[1] 5.5[1]

Anti-PD-(L)1

resistant

advanced

melanoma

DCR: 18.2%[5] -

DCR: Disease Control Rate

Experimental Protocols of Key Clinical Trials
Detailed methodologies are crucial for the interpretation and replication of clinical trial findings.

Below are summaries of the experimental protocols for the cited studies.

RELATIVITY-047 (NCT03470922)
Study Design: A global, randomized, double-blind, Phase II/III trial.[6][16][17]

Patient Population: Adults and pediatric patients (12 years or older) with previously

untreated, unresectable or metastatic melanoma.[17] Patients were stratified based on LAG-

3 expression, PD-L1 expression, BRAF mutation status, and disease stage.[18]

Treatment Arms:
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Experimental Arm: Fixed-dose combination of relatlimab (160 mg) and nivolumab (480

mg) administered intravenously (IV) every 4 weeks.[6][8]

Control Arm: Nivolumab (480 mg) administered IV every 4 weeks.[6][8]

Primary Endpoint: Progression-Free Survival (PFS) as assessed by Blinded Independent

Central Review (BICR).[16]

Secondary Endpoints: Overall Survival (OS) and Objective Response Rate (ORR).[16]

Fianlimab + Cemiplimab Phase I Trial (NCT03005782)
Study Design: A multi-cohort, open-label, Phase I dose-escalation and expansion trial.[3]

Patient Population: Patients with unresectable or metastatic melanoma who were naïve to

anti-PD-(L)1 therapy for advanced disease.[3][4] A separate cohort included patients who

had received prior adjuvant/neoadjuvant therapy.[3]

Treatment: Fianlimab (1600 mg) in combination with cemiplimab (350 mg) administered IV

every 3 weeks.[4]

Primary Endpoint: Objective Response Rate (ORR) per RECIST 1.1.[15]

LBL-007 + Toripalimab Phase I Trial (NCT04640545)
Study Design: An open-label, multicenter, Phase I dose-escalation and dose-expansion

study.

Patient Population: Patients with advanced melanoma with or without prior therapy.[1]

Treatment Arms:

Part A (Dose Escalation and Expansion): LBL-007 (at various doses) plus toripalimab (3

mg/kg) administered IV every 2 weeks.[1]

Part B: LBL-007 (3 or 6 mg/kg) plus toripalimab (3 mg/kg) IV every 2 weeks, and axitinib

(5 mg) orally twice daily.[1]

Primary Objective: Safety.
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Secondary Objectives: Pharmacokinetics, pharmacodynamics, and efficacy (per RECIST

v1.1).[1]

Neoadjuvant Relatlimab + Nivolumab Trial
(NCT02519322)

Study Design: A Phase II, single-arm, open-label trial.[10]

Patient Population: 30 patients with resectable clinical stage III or oligometastatic stage IV

melanoma.[10][19]

Treatment:

Neoadjuvant phase: Two doses of nivolumab (480 mg) and relatlimab (160 mg)

administered IV on weeks 1 and 5.[19]

Adjuvant phase (post-surgery): Nivolumab monotherapy.

Primary Endpoint: Pathologic Complete Response (pCR).[9]
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Figure 2: General Experimental Workflow for LAG-3 Inhibitor Clinical Trials.

Conclusion and Future Directions
The data from these pivotal clinical trials strongly support the role of LAG-3 inhibition,

particularly in combination with PD-1 blockade, as a significant advancement in the treatment

of advanced melanoma. The combination of relatlimab and nivolumab has demonstrated a
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statistically significant improvement in progression-free survival compared to nivolumab

monotherapy, leading to its regulatory approval.[9] Emerging data on other LAG-3 inhibitors like

fianlimab and LBL-007 also show promising anti-tumor activity.

Future research will likely focus on several key areas:

Expansion to other tumor types: While melanoma has been the primary focus, the efficacy of

LAG-3 inhibitors is being investigated in a wide range of other malignancies.[7]

Biomarker development: Identifying predictive biomarkers to select patients most likely to

benefit from LAG-3 blockade is a critical area of ongoing research.

Novel combinations: Exploring the synergy of LAG-3 inhibitors with other immunotherapies,

targeted therapies, and chemotherapy will be essential to further improve patient outcomes.

This comparative guide provides a snapshot of the current landscape of clinical trials involving

LAG-3 inhibitors. As more data from ongoing and future studies become available, the role of

this important class of immunotherapy in the oncologist's armamentarium will be further

defined.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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